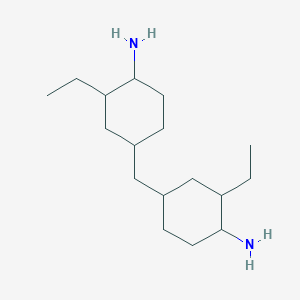
4,4'-Methylenebis(2-ethylcyclohexanamine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Methylenebis(2-ethylcyclohexanamine) is an alicyclic diamine compound. It is known for its applications in the production of polyamides and epoxy resins due to its high chemical resistance and thermal stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2-ethylcyclohexanamine) typically involves the reaction of 2-ethylcyclohexanone with formaldehyde and ammonia. This process is carried out under controlled conditions to ensure the formation of the desired diamine compound .
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(2-ethylcyclohexanamine) is scaled up using similar synthetic routes. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to maximize yield and purity .
化学反応の分析
Types of Reactions
4,4’-Methylenebis(2-ethylcyclohexanamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Alkylated amines.
科学的研究の応用
4,4’-Methylenebis(2-ethylcyclohexanamine) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of polyamides and epoxy resins.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of high-performance polymers and coatings.
作用機序
The mechanism of action of 4,4’-Methylenebis(2-ethylcyclohexanamine) involves its ability to form stable chemical bonds with other molecules. This property is exploited in the synthesis of polymers, where the compound acts as a cross-linking agent, enhancing the mechanical and thermal properties of the resulting materials .
類似化合物との比較
Similar Compounds
- 4,4’-Methylenebis(2-methylcyclohexylamine)
- Isophoronediamine
- 1,3-Cyclohexanebis(methylamine)
Uniqueness
4,4’-Methylenebis(2-ethylcyclohexanamine) is unique due to its higher chemical resistance and thermal stability compared to similar compounds. This makes it particularly valuable in applications requiring durable and heat-resistant materials .
特性
分子式 |
C17H34N2 |
|---|---|
分子量 |
266.5 g/mol |
IUPAC名 |
4-[(4-amino-3-ethylcyclohexyl)methyl]-2-ethylcyclohexan-1-amine |
InChI |
InChI=1S/C17H34N2/c1-3-14-10-12(5-7-16(14)18)9-13-6-8-17(19)15(4-2)11-13/h12-17H,3-11,18-19H2,1-2H3 |
InChIキー |
HCJLTNJVGXHKTN-UHFFFAOYSA-N |
正規SMILES |
CCC1CC(CCC1N)CC2CCC(C(C2)CC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl2-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B13148135.png)
![2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13148137.png)
![[3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)]propionic acid ethyl ester](/img/structure/B13148142.png)
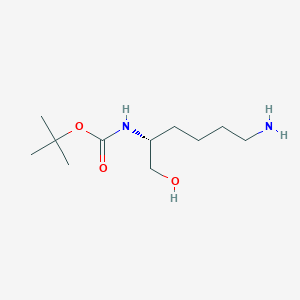
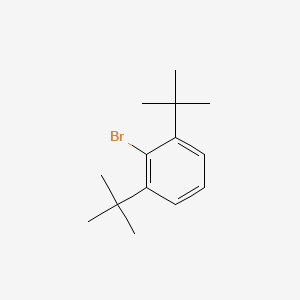
![N-[4-(4-Methoxyanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13148180.png)
![2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13148182.png)
![3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine](/img/structure/B13148186.png)
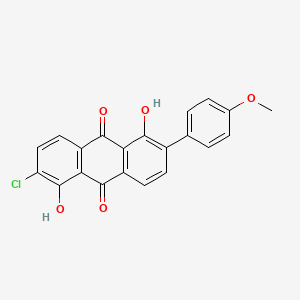
![7-Benzyl-4-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13148195.png)
![Propanamide,N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)-](/img/structure/B13148198.png)
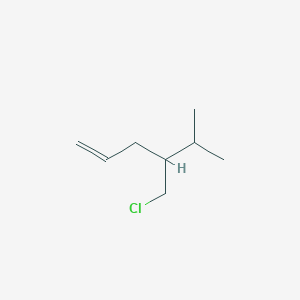
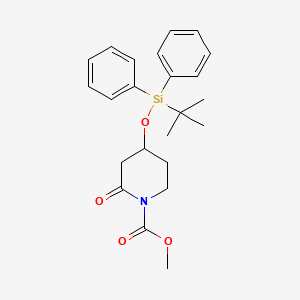
![5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13148208.png)
